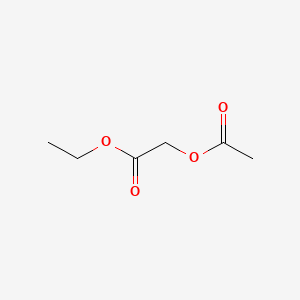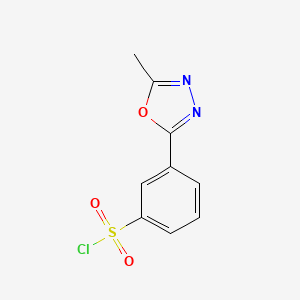
乙醇酸乙酯
描述
Ethyl Glycolate Acetate (EGA) is a colorless liquid with a mild ester-like odor . It’s miscible with most organic solvents and is partially soluble in water . It’s an excellent solvent for many natural and synthetic resins and is used in printing ink and surface coating formulations . Moreover, it’s a better solvent than Ethyl Glycol .
Synthesis Analysis
EGA and EG are currently produced by chemical synthesis, but their biotechnological production from renewable resources has received substantial interest . Several different metabolic pathways using genetically modified microorganisms, such as Escherichia coli, Corynebacterium glutamicum, and yeast have been established for their production .Chemical Reactions Analysis
The reaction studied for EGA is the hydrolysis of ethyl acetate which can be represented by the chemical equation: CH3COOC2H5 + OH− k1 CH3COO− + C2H5OH . In the context of biotechnological production, E. coli has been engineered to consume EG and examine glycolate production as a case study for chemical production .Physical And Chemical Properties Analysis
EGA is a colorless liquid with a mild ester-like odor . It’s miscible with most organic solvents and is partially soluble in water . It has a boiling point of 15150 – 160 (302 – 320) °C (°F), a freezing point of -61 (-78) °C (°F), and a specific gravity of 0.974 at 20°C/20°C .科学研究应用
环境风险评估
乙二醇醚和乙酸酯,包括乙醇酸乙酯,被用于各种应用中,如溶剂和增塑剂。一项全面的环境风险评估表明,这些化合物在环境中不会持久存在,并且通常被归类为对水生生物“实际上无毒”。它们对水生生物的慢性风险也表现出有限的可能性,因为大多数暴露都低于关注浓度 (Staples、Boatman 和 Cano,1998 年)。
生物合成应用
与乙醇酸乙酯密切相关的乙二醇已被探索用于生物合成应用。在一项研究中,在大肠杆菌中优化了从 D-木糖生产乙二醇的途径。该途径为用于各种工业过程的乙二醇生产提供了一种潜在的替代方案 (Wang 等人,2018 年)。
农用化学分析
与乙醇酸乙酯相关的乙酸乙酯已用于缓冲萃取法,用于分析水果和蔬菜中的农用化学残留。该方法允许同时分析多种化合物,表明其在农用化学分析中的实用性 (Jadhav、Oulkar、Shabeer T. P. 和 Banerjee,2015 年)。
微生物生产前景
在微生物生产中,探索了将生物质衍生的糖转化为乙酸乙酯(与乙醇酸乙酯类似的化合物)的潜力。这种方法为依赖天然气和原油的传统工艺提供了一种可持续的替代方案 (Zhang 等人,2020 年)。
乙二醇工艺中的工业利用
与乙醇酸乙酯相关的关键组分乙二醇用于生产聚对苯二甲酸乙二酯和防冻剂。已经研究了它在假单胞菌属假单胞菌 KT2440 工程菌株中的利用,用于环境修复应用,展示了其广泛的工业适用性 (Franden 等人,2018 年)。
石化废物处理
与乙醇酸乙酯密切相关的乙二醇已被检查其在石化废物中的生物降解性。这项研究的结果有助于了解此类化合物在厌氧条件下的可处理性,这与石化工业中的废物管理相关 (Stewart、Bhattacharya、Madura、Mason 和 Schonberg,1995 年)。
合成和应用研究
对乙二醇的合成和应用的研究表明了其在塑料和汽车工业等各种工业过程中的重要性。这项研究提供了对合成乙醇酸乙酯等化合物的化学体系的见解 (Yue、Zhao、Ma 和 Gong,2012 年)。
安全和危害
EGA is combustible and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
未来方向
There is a considerable interest in the biotechnological production of GA and EG from renewable resources . This suggests that EG could provide a renewable starting material for commercial biosynthesis of fuels and chemicals that may achieve economic parity with petrochemical feedstocks while sequestering carbon dioxide .
属性
IUPAC Name |
ethyl 2-acetyloxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-3-9-6(8)4-10-5(2)7/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCRLFIZIYVXMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90977858 | |
| Record name | Ethyl (acetyloxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90977858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
623-86-9 | |
| Record name | Ethyl glycolate acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83553 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl (acetyloxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90977858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl acetoxyacetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AV78NKZ96 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B1597203.png)




![3-[(2,4-Dichlorobenzyl)Oxy]-2-Methylpyridin-4-Ol](/img/structure/B1597211.png)


![5-[4-(trifluoromethyl)phenyl]furan-2-carboxylic Acid](/img/structure/B1597217.png)

![4-(Benzo[d]oxazol-2-yl)phenol](/img/structure/B1597221.png)



